methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-ethyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-4-7-8-5(9)6(10)11-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKRDWMBJFRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The triazole ring in methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate is typically constructed via cyclocondensation reactions, which involve the formation of two new bonds in a single step. A widely cited method adapts the non-diazo synthesis route originally developed for methyl 1,2,4-triazole-3-carboxylate . In this approach, thiosemicarbazide reacts with oxalic acid in aqueous medium at 60°C to form a thiadiazole intermediate, which undergoes nitric acid-mediated desulfurization to yield the triazole core . For the ethyl-substituted variant, ethylamine or ethyl hydrazine derivatives are introduced during the cyclization step to incorporate the ethyl group at position 4 .
Key Reaction Conditions:
-
Temperature: 50–80°C for cyclocondensation; 90–100°C for desulfurization .
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Catalysts: Sulfuric acid or nitric acid for esterification and desulfurization, respectively .
Table 1: Comparative Yields of Cyclocondensation Methods
Esterification Strategies for Carboxylate Functionalization
Esterification of the triazole-3-carboxylic acid intermediate is critical to obtaining the target compound. Industrial protocols favor sulfuric acid-catalyzed reactions with methanol under reflux .
Mechanistic Pathway:
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Protonation: Sulfuric acid protonates the carboxylic acid group, increasing electrophilicity.
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Nucleophilic Attack: Methanol attacks the activated carbonyl carbon.
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Water Elimination: A tetrahedral intermediate collapses, releasing water and forming the ester .
Optimization Parameters:
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Molar Ratio: A 5:1 excess of methanol to carboxylic acid ensures complete conversion .
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Workup: Neutralization with aqueous sodium bicarbonate followed by crystallization yields >95% purity .
Table 2: Esterification Efficiency Under Varied Conditions
Sulfuric acid remains the catalyst of choice due to its cost-effectiveness and high catalytic activity, though para-toluenesulfonic acid (p-TsOH) offers a less corrosive alternative .
Emerging Methodologies and Innovations
Recent advances focus on microwave-assisted synthesis and flow chemistry to enhance reaction efficiency. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >70% . Flow systems enable continuous production, with residence times of 30 minutes for complete esterification .
Case Study: Microwave-Assisted Cyclocondensation
A 2024 study reported a 40% reduction in energy consumption using microwave reactors (300 W, 100°C) for the ethyl hydrazine-oxalic acid cyclocondensation step . This method achieves 75% yield with 99% regioselectivity, outperforming conventional heating .
Analytical Characterization and Quality Control
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Various nucleophiles, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate exhibits notable biological activities, particularly as an antifungal and antibacterial agent. Compounds in the triazole family have been extensively studied for their ability to inhibit fungal growth and demonstrate cytotoxic effects against various cancer cell lines.
Antifungal Properties
Triazoles are known for their efficacy against fungal infections by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This compound has been shown to effectively inhibit the growth of several pathogenic fungi .
Antibacterial Activity
Research indicates that derivatives of this compound can exhibit significant antibacterial properties. For instance, studies have reported that certain triazole derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies have highlighted that modifications to the triazole ring can enhance binding efficiency to bacterial targets.
Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that it may exhibit selective toxicity towards tumor cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
Agricultural Applications
The compound's antifungal properties extend its utility into agricultural practices, particularly in developing fungicides. Its ability to inhibit fungal pathogens can help protect crops from diseases caused by fungi, thereby enhancing agricultural productivity.
Fungicide Development
This compound can be utilized in formulating new fungicides that target specific fungal pathogens affecting crops. The development of such agrochemicals is crucial for sustainable agriculture and food security.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Research has indicated that triazoles can serve as corrosion inhibitors in metal protection applications. The compound's ability to form stable complexes with metals may provide protective coatings for various substrates exposed to corrosive environments .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | PMC7384432 | Demonstrated significant antifungal activity against Candida species; potential as an anticancer agent with selective toxicity towards tumor cells. |
| Agriculture | Smolecule | Effective in developing fungicides targeting crop pathogens; enhances agricultural productivity by protecting against fungal diseases. |
| Material Science | ResearchGate | Exhibits potential as a corrosion inhibitor for metals; forms stable complexes with metals providing protective coatings. |
Mechanism of Action
The mechanism of action of methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Structural and Physical Properties
Key Compounds for Comparison :
Methyl 1H-1,2,4-Triazole-3-Carboxylate (CAS 4928-88-5):
- Molecular Formula: C₄H₅N₃O₂
- Molecular Weight: 127.10 g/mol
- Melting Point: 185–186°C
- Applications: Intermediate for nucleoside analogues and ribavirin synthesis .
Ethyl 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate (CAS 40253-47-2):
- Molecular Formula: C₆H₈N₃O₂
- Molecular Weight: 155.15 g/mol
- Key Feature: Methyl substituent at the 5-position; ethyl ester at 3-position.
- Reactivity: Enhanced steric hindrance compared to methyl esters, affecting reaction yields .
Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate (CAS 3641-14-3): Molecular Formula: C₄H₆N₄O₂ Molecular Weight: 142.12 g/mol LogP: -0.686 (indicating higher polarity due to the amino group) .
Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate :
Comparative Analysis :
*Estimated based on ethyl substitution.
Challenges and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, NMR) for the 4-ethyl variant are absent in the evidence, requiring extrapolation from analogs.
- Synthetic Yields: Bulky substituents (e.g., ethyl) often lead to lower yields compared to methyl or amino groups .
- Inconsistencies : incorrectly lists the molecular formula as C₅H₆N₄O₂ for methyl triazole carboxylate, highlighting the need for verification .
Biological Activity
Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. The findings are supported by various studies and data tables summarizing key results.
- Molecular Formula : C₅H₈N₄O₂
- Molecular Weight : Approximately 155.13 g/mol
- Physical State : Clear to yellow liquid
- Melting Point : 196–199 °C
- Boiling Point : Approximately 283.9 °C
- Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol
The unique five-membered ring structure containing three nitrogen atoms is characteristic of triazoles, which contributes to their biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Compounds in the triazole class have been shown to inhibit the growth of various pathogens.
Key Findings:
- Inhibition of Fungal Growth : Triazole derivatives are often evaluated for their antifungal activity. This compound has demonstrated efficacy against several fungal strains by disrupting nucleic acid synthesis and cellular metabolism.
- Bacterial Activity : Studies have reported that compounds with a triazole ring can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Methyl 4-ethyl-4H-triazole | E. coli | 0.5 |
| Methyl 4-ethyl-4H-triazole | S. aureus | 0.8 |
| Methyl 4-ethyl-4H-triazole | Pseudomonas aeruginosa | 1.0 |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
The compound has been shown to reduce the production of inflammatory markers such as TNF-α and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| Methyl 4-ethyl-4H-triazole | TNF-α | 15 |
| Methyl 4-ethyl-4H-triazole | IL-6 | 20 |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been investigated in various cancer cell lines.
Key Findings:
- Cell Viability : In studies involving peripheral blood mononuclear cells (PBMC), the compound exhibited low toxicity at concentrations up to 100 µg/mL with viability rates comparable to control cultures .
- Antiproliferative Activity : The compound has shown potential antiproliferative effects against leukemia cell lines, indicating its possible use in cancer therapy .
Table 3: Cytotoxicity Data
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| PBMC | 100 | 94.71 |
| Leukemia Cell Line | 50 | ~75 |
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of methyl 4-ethyl-4H-triazole derivatives:
- A recent study synthesized various triazole derivatives and assessed their antibacterial and anti-inflammatory activities, highlighting the importance of structural modifications for enhancing efficacy .
- Another investigation into the cytotoxic effects of triazoles on cancer cells revealed promising results that warrant further exploration into their mechanisms of action and therapeutic potential .
Q & A
Basic: What are the established synthetic routes for methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting substituted hydrazines with carboxylic acid derivatives under reflux conditions. For example:
- Dissolve 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol, add glacial acetic acid and a substituted aldehyde (e.g., ethyl glyoxylate), and reflux for 4 hours. Evaporate the solvent under reduced pressure and purify via column chromatography .
- Alternative methods use N,N-dimethylacetamide as a solvent with potassium carbonate to facilitate nucleophilic substitution, followed by purification via silica gel chromatography .
Key considerations include solvent choice (ethanol for polar intermediates, aprotic solvents for nucleophilic steps) and acid catalysis to enhance reaction rates.
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:
- Use ab initio methods to model the cyclocondensation mechanism, identifying energy barriers for key steps (e.g., triazole ring formation).
- Apply machine learning to analyze experimental datasets (e.g., temperature, solvent polarity) and predict optimal conditions (e.g., 80°C in dimethylacetamide for 10 hours) .
- Validate computational predictions with microkinetic modeling to assess scalability .
This hybrid computational-experimental approach reduces development time by >30% and improves yield reproducibility .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : -NMR confirms the ethyl group (δ 1.2–1.4 ppm, triplet) and methyl ester (δ 3.8–3.9 ppm, singlet). -NMR identifies carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS shows the molecular ion peak at m/z 127.103 (M+H) with fragmentation patterns confirming the triazole ring .
- IR Spectroscopy : Stretching vibrations at 1700–1750 cm (ester C=O) and 3100–3200 cm (triazole C-H) .
Advanced: How to resolve contradictory literature data on the biological activity of this compound?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurities. Systematic approaches include:
- Dose-Response Analysis : Test the compound across a wide concentration range (nM–mM) to identify non-linear effects.
- Purity Validation : Use HPLC (≥95% purity threshold) and LC-MS to exclude confounding byproducts .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like solvent (DMSO vs. ethanol) or cell lines .
For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility .
Basic: What intermediates are critical in synthesizing this compound?
Methodological Answer:
Key intermediates include:
- 4-Amino-1,2,4-triazole derivatives : Synthesized via hydrazine-carboxylic acid condensation .
- Ethyl glyoxylate : Used to introduce the ester moiety via nucleophilic substitution .
- Substituted benzaldehydes : Modify the triazole ring’s electronic properties to influence reactivity .
Intermediate stability is assessed via TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry) to ensure compatibility with downstream reactions .
Advanced: How does the 4-ethyl substituent affect the triazole ring’s electronic and steric properties?
Methodological Answer:
- Steric Effects : The ethyl group increases steric hindrance at the 4-position, reducing nucleophilic attack rates by ~20% compared to methyl analogs (X-ray crystallography data) .
- Electronic Effects : Hyperconjugation from the ethyl group stabilizes the triazole ring, evidenced by a 10 nm bathochromic shift in UV-Vis spectra .
- Reactivity : DFT calculations show the substituent lowers the HOMO-LUMO gap by 0.5 eV, enhancing electrophilic aromatic substitution reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
